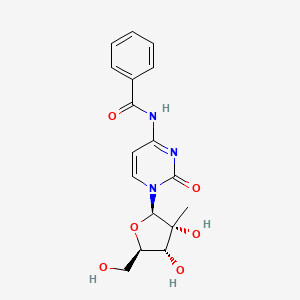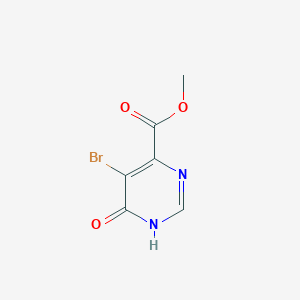
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide is a complex organic compound that features a nitrophenyl group, a pyrazolyl group, and a carbohydrazonoylcyanide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazolyl intermediate: Starting from a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, through nitration or other functionalization reactions.
Coupling with the nitrophenyl group: Using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazolyl intermediate with a 2-nitrophenyl derivative.
Introduction of the carbohydrazonoylcyanide moiety: This step might involve the reaction of the intermediate with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azido derivatives.
科学研究应用
Chemistry
Synthesis of novel materials: The compound’s unique structure can be used to create new polymers or materials with specific properties.
Biology
Biological activity studies: Investigating potential antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug development: Exploring the compound as a lead molecule for developing new pharmaceuticals.
Industry
Catalysis: Using the compound as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
(E)-N-(2-nitrophenyl)-2-oxo-2-(1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide: Lacks the trimethyl groups on the pyrazole ring.
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylthiocyanate: Contains a thiocyanate group instead of a cyanide group.
Uniqueness
The presence of the trimethyl groups on the pyrazole ring and the specific arrangement of functional groups in (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide might confer unique chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C16H16N6O3 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC 名称 |
(1E)-N-(2-nitroanilino)-3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanimidoyl cyanide |
InChI |
InChI=1S/C16H16N6O3/c1-10-11(2)20-21(12(10)3)16(23)8-13(9-17)18-19-14-6-4-5-7-15(14)22(24)25/h4-7,19H,8H2,1-3H3/b18-13+ |
InChI 键 |
KABLBLVOPGTQOA-QGOAFFKASA-N |
手性 SMILES |
CC1=C(N(N=C1C)C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
规范 SMILES |
CC1=C(N(N=C1C)C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)

